molecular formula C9H15Cl2N3O B13805785 Iproniazid dihydrochloride CAS No. 6011-62-7

Iproniazid dihydrochloride

Cat. No.: B13805785
CAS No.: 6011-62-7
M. Wt: 252.14 g/mol
InChI Key: RXNVZODBLVJNCE-UHFFFAOYSA-N
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Description

Iproniazid dihydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have antidepressant properties. This compound works by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as norepinephrine and serotonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iproniazid dihydrochloride can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Iproniazid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, methyl isonicotinate, and various oxidizing and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of iproniazid .

Scientific Research Applications

Iproniazid dihydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

Iproniazid dihydrochloride exerts its effects by inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and alleviation of depressive symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iproniazid dihydrochloride was one of the first MAOIs introduced into medicine and has historical significance in the treatment of depression. it was withdrawn from the market due to its hepatotoxicity, which led to the development and use of other MAOIs with fewer side effects .

Properties

CAS No.

6011-62-7

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

N'-propan-2-ylpyridine-4-carbohydrazide;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;;/h3-7,11H,1-2H3,(H,12,13);2*1H

InChI Key

RXNVZODBLVJNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1.Cl.Cl

Origin of Product

United States

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